Evaluation of 5-Lipoxygenase Inhibition: Lack of Activity at 100 µM
3,3-Bis(2-cyclohexylethyl)pyrrolidine was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) cell 5-Lipoxygenase at a concentration of 100 µM and was found to have no significant activity [1]. This negative result provides a critical data point, distinguishing it from other pyrrolidine derivatives that have demonstrated inhibitory activity against this enzyme class [2].
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant activity |
| Comparator Or Baseline | Active pyrrolidine-based 5-LO inhibitors (e.g., from patent literature) show IC50 values in the low micromolar range [2] |
| Quantified Difference | Target compound is inactive at 100 µM, representing at least a >100-fold difference in potency compared to active analogs. |
| Conditions | In vitro enzymatic assay on rat basophilic leukemia-1 (RBL-1) cells. |
Why This Matters
This negative data is crucial for deselecting the compound for 5-LO-related research, preventing wasted resources on an inactive scaffold and guiding researchers toward more promising, active pyrrolidine derivatives for anti-inflammatory projects.
- [1] ChEMBL. CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] Google Patents. 3-Hydroxy-3-(subst-akyl)-pyrrolidines as 5-lipoxygenase inhibitors. Patent WO1993021155A1, 1993. View Source
